

Preliminary Toxicity Profile of "Influenza Virus-IN-8" Compounds: A Technical Overview

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Compound of Interest		
Compound Name:	Influenza virus-IN-8	
Cat. No.:	B12374896	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the preliminary toxicity data available for compounds identified as "Influenza virus-IN-8". The information presented herein is compiled from publicly available sources and is intended to serve as a foundational resource for researchers in the field of antiviral drug development. Two distinct compounds have been identified under the "Influenza virus-IN-8" designation: a macrocyclic peptide inhibitor of influenza A virus hemagglutinin (HA), and a small molecule inhibitor that induces aggregation of the viral nucleoprotein (NP).

Summary of Quantitative Toxicity Data

The available preliminary toxicity data for the two "**Influenza virus-IN-8**" compounds is limited. The following table summarizes the key findings from vendor-supplied information and related literature on compounds with a similar mechanism of action.



Comp ound Name	Alias	Molec ular Target	Assay Type	Cell Line(s)	Conce ntratio n	Expos ure Time	Obser ved Effect	Citatio n
Influenz a A virus- IN-8	S5	Hemag glutinin (HA)	Cell Viability	HeLa, MDCKI	5 μΜ	72 hours	No detecta ble cytotoxi city	[1]
Influenz a virus- IN-8	A4	Nucleo protein (NP)	Not specifie d	Not specifie d	Not specifie d	Not specifie d	Data not availabl e	
Referen ce Compo und: Nucleoz in	Nucleo protein (NP)	Cytotoxi city	Not specifie d	>250 μΜ (TC50)	Not specifie d	Median toxic concent ration		

Note: Specific quantitative toxicity data for "**Influenza virus-IN-8** (compound A4)" is not currently available in the public domain. The data for Nucleozin, a compound with a similar mechanism of action (inducing NP aggregation), is provided for context.

Experimental Methodologies

Detailed experimental protocols for the toxicity assessment of "Influenza virus-IN-8" compounds are not explicitly provided in the available literature. However, based on standard practices for in vitro cytotoxicity testing, a likely protocol for the cell viability assay mentioned for "Influenza A virus-IN-8 (S5)" is outlined below.

In Vitro Cytotoxicity Assay (Presumed Protocol)

1. Cell Culture and Seeding:



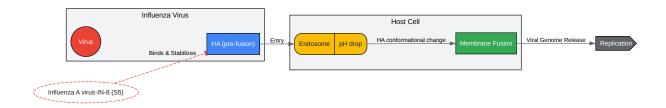
- HeLa (human cervical cancer) and MDCKI (Madin-Darby canine kidney) cells are cultured in appropriate media (e.g., DMEM or EMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Cells are seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
- 2. Compound Preparation and Treatment:
- A stock solution of "Influenza A virus-IN-8 (S5)" is prepared in a suitable solvent (e.g.,
 DMSO) and serially diluted in cell culture medium to achieve the final desired concentrations.
- The culture medium is removed from the wells and replaced with medium containing the compound at various concentrations (e.g., a range including 5 μM) or vehicle control.
- 3. Incubation:
- The plates are incubated for 72 hours at 37°C.
- 4. Viability Assessment (e.g., using an MTT assay):
- After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- The medium is then removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- 5. Data Analysis:
- Cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells.



• The 50% cytotoxic concentration (CC50) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Visualizations Influenza A virus-IN-8 (S5): A Hemagglutinin Inhibitor

"Influenza A virus-IN-8 (S5)" is a macrocyclic peptide that targets a conserved region in the stem of the influenza A virus hemagglutinin (HA) protein.[1] By binding to the HA stem, it is thought to stabilize the pre-fusion conformation of the protein, thereby inhibiting the conformational changes required for the fusion of the viral and endosomal membranes during viral entry.



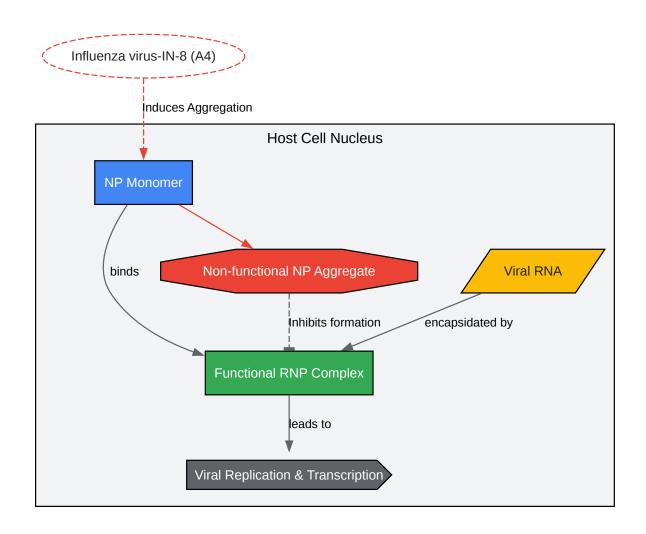
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Mechanism of Action for Influenza A virus-IN-8 (S5).

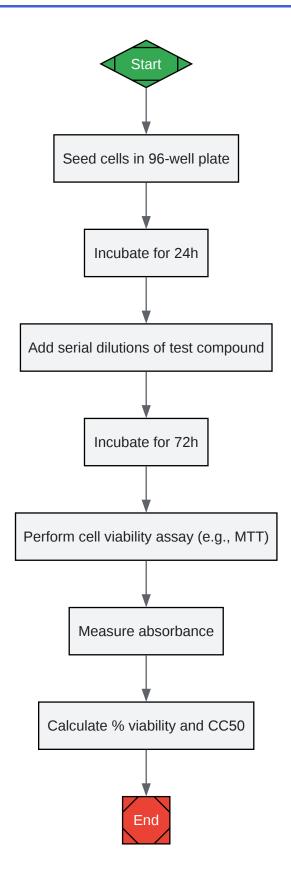
Influenza virus-IN-8 (compound A4): A Nucleoprotein Aggregation Inducer

"Influenza virus-IN-8 (compound A4)" is described as an inhibitor that induces the aggregation of the influenza virus nucleoprotein (NP).[2] NP is essential for the encapsidation of the viral RNA genome segments and for the function of the viral RNA-dependent RNA polymerase. By inducing NP aggregation, this compound likely disrupts the formation of functional ribonucleoprotein (RNP) complexes, which are necessary for viral genome replication and transcription. This mechanism is shared by other known influenza inhibitors like Nucleozin.









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- 2. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
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